1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol
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Overview
Description
1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol typically involves the reaction of 4-bromo-2-thiophenesulfonyl chloride with piperidin-4-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring and the piperidine moiety can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene ring and piperidine moiety .
Scientific Research Applications
1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol involves its interaction with specific molecular targets and pathwaysThe sulfonyl and piperidine moieties play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chloro-2-thienyl)sulfonyl]piperidin-4-ol
- 1-[(4-Fluoro-2-thienyl)sulfonyl]piperidin-4-ol
- 1-[(4-Methyl-2-thienyl)sulfonyl]piperidin-4-ol
Uniqueness
1-[(4-Bromo-2-thienyl)sulfonyl]piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules .
Properties
Molecular Formula |
C9H12BrNO3S2 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C9H12BrNO3S2/c10-7-5-9(15-6-7)16(13,14)11-3-1-8(12)2-4-11/h5-6,8,12H,1-4H2 |
InChI Key |
ZMFIKLFBLOKMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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